[(4-Bromophenyl)methyl](pyridin-2-ylmethyl)amine [(4-Bromophenyl)methyl](pyridin-2-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 774556-79-5
VCID: VC21491531
InChI: InChI=1S/C13H13BrN2/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13/h1-8,15H,9-10H2
SMILES: C1=CC=NC(=C1)CNCC2=CC=C(C=C2)Br
Molecular Formula: C13H13BrN2
Molecular Weight: 277.16g/mol

[(4-Bromophenyl)methyl](pyridin-2-ylmethyl)amine

CAS No.: 774556-79-5

Cat. No.: VC21491531

Molecular Formula: C13H13BrN2

Molecular Weight: 277.16g/mol

* For research use only. Not for human or veterinary use.

[(4-Bromophenyl)methyl](pyridin-2-ylmethyl)amine - 774556-79-5

Specification

CAS No. 774556-79-5
Molecular Formula C13H13BrN2
Molecular Weight 277.16g/mol
IUPAC Name 1-(4-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine
Standard InChI InChI=1S/C13H13BrN2/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13/h1-8,15H,9-10H2
Standard InChI Key PKJULMHMZYMJAH-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNCC2=CC=C(C=C2)Br
Canonical SMILES C1=CC=NC(=C1)CNCC2=CC=C(C=C2)Br

Introduction

[Introduction to (4-Bromophenyl)methylamine](pplx://action/followup)

(4-Bromophenyl)methylamine is a complex organic compound featuring both a bromophenyl group and a pyridinylmethyl moiety. This unique combination of functionalities contributes to its intriguing chemical properties and potential biological activities. The bromine atom enhances reactivity, while the pyridine ring provides additional sites for interaction with biological targets.

Synthesis Methods

The synthesis of (4-Bromophenyl)methylamine typically involves palladium-catalyzed cross-coupling reactions or similar methodologies. These methods allow for the efficient formation of the desired compound while minimizing by-products. The specific conditions and reagents used can vary depending on the starting materials and desired purity of the final product.

Chemical Reactions

(4-Bromophenyl)methylamine can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate under mild to moderate conditions.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Biological Activities

Research on (4-Bromophenyl)methylamine suggests potential biological activities, particularly in antimicrobial and anticancer applications. The bromophenyl group is known to contribute to antimicrobial properties, while the pyridine moiety may enhance interactions with biological targets.

Potential Applications

Given its chemical properties and potential biological activities, (4-Bromophenyl)methylamine may have applications in medicinal chemistry, particularly in the development of new antimicrobial or anticancer agents.

Data Table: Potential Biological Activities of Related Compounds

Compound FeatureBiological ActivityReference
Fluorine SubstitutionEnhanced Antimicrobial Activity
Pyridine Moiety VariationsAltered Lipophilicity and Bioavailability
Bromophenyl GroupPotential Antimicrobial Properties

Future Research Directions

  • Detailed SAR Studies: Investigating how modifications to the pyridine ring and halogen substitutions affect biological activity.

  • In Vivo Studies: Evaluating the efficacy and safety of (4-Bromophenyl)methylamine in animal models for antimicrobial and anticancer applications.

  • Synthetic Optimization: Developing more efficient and cost-effective methods for synthesizing the compound and its derivatives.

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